molecular formula C9H7N3O2S B2741461 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 232596-44-0

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B2741461
CAS RN: 232596-44-0
M. Wt: 221.23
InChI Key: BPCKVRSSTCYOCV-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid, commonly known as PTAC, is a synthetic organic compound that has seen a surge in popularity in recent years due to its wide range of applications in the scientific research field. PTAC is a heterocyclic compound with a pyridine ring fused to a thiazole ring. It is an important synthetic intermediate in the preparation of a variety of pharmaceuticals, agrochemicals, and other compounds. PTAC has also been used as a reagent in a variety of chemical reactions, such as Diels-Alder reactions and cycloadditions.

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)imidates

This compound can be used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates . The reaction process involves the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Corrosion Inhibitor

The new prepared complex of this compound can be used as a corrosion inhibitor with an efficiency of 99% at low concentrations range of 50-1000ppm .

Antibacterial Activator

This compound can also be used as an antibacterial activator with an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

Directing Group for C–H Amination

2-(Pyridin-2-yl) aniline was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate . This auxiliary allows the β-C (sp2)–H bonds of benzamide derivatives to be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .

Synthesis of Heterocyclic Compounds

The pyrimidine moiety of this compound has been considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . For example, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor and antifibrotic compounds .

properties

IUPAC Name

2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-8(14)6-5-15-9(11-6)12-7-3-1-2-4-10-7/h1-5H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKVRSSTCYOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

CAS RN

232596-44-0
Record name 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

2-(Pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester (195 mg) was prepared according to General Procedure C using pyridin-2-yl-thiourea (154 mg) and 3-bromo-2-oxo-propionic acid ethyl ester (200 mg) in methanol (2 mL). 2-(Pyridin-2-ylamino)-thiazole-4-carboxylic acid (160 mg) was prepared according to General Procedure C using 2-(pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester in methanol:tetrahydrofuran:2N NaOH (1:1:1, 1.5 mL). The solvents were evaporated and the compound was dried. The crude product was used in a subsequent step without further purification.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
200 mg
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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